
3-(Bromomethyl)thiophene
Overview
Description
3-(Bromomethyl)thiophene is an organic compound with the molecular formula C5H5BrS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. The bromomethyl group attached to the thiophene ring makes this compound particularly interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Bromomethyl)thiophene can be synthesized through the bromination of 3-methylthiophene using N-bromosuccinimide in the presence of benzoyl peroxide. The reaction is typically carried out in a solvent such as benzene under reflux conditions. The process involves the addition of N-bromosuccinimide to a solution of 3-methylthiophene and benzoyl peroxide in benzene, followed by refluxing and subsequent purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides and sulfones.
Polymerization Reactions: The compound can undergo polymerization to form polythiophenes, which are useful in electronic and optoelectronic applications
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.
Polymerization Reactions: Catalysts such as nickel or palladium complexes are used in the polymerization of this compound
Major Products Formed:
Substitution Reactions: Various substituted thiophenes, depending on the nucleophile used.
Oxidation Reactions: Thiophene sulfoxides and sulfones.
Polymerization Reactions: Polythiophenes with varying degrees of polymerization
Scientific Research Applications
3-(Bromomethyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of conductive polymers and materials for electronic and optoelectronic devices
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)thiophene depends on the specific application and the chemical reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the thiophene ring. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of oxidation, leading to the formation of sulfoxides and sulfones. In polymerization reactions, the thiophene ring undergoes coupling reactions to form extended conjugated systems .
Comparison with Similar Compounds
2-Bromo-3-methylthiophene: Similar in structure but with the bromine atom at a different position on the thiophene ring.
3-Bromothiophene: Lacks the methyl group, making it less reactive in certain substitution reactions.
2-Bromo-3,5-dimethylthiophene: Contains additional methyl groups, affecting its reactivity and physical properties
Uniqueness: 3-(Bromomethyl)thiophene is unique due to the presence of both a bromine atom and a methyl group on the thiophene ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and materials science .
Biological Activity
3-(Bromomethyl)thiophene is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrS
- CAS Number : 34846-44-1
The compound features a thiophene ring substituted with a bromomethyl group, which enhances its reactivity and biological activity. This structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or activation of specific biochemical pathways.
- Cell Signaling Modulation : It influences cellular signaling pathways, affecting gene expression and cellular metabolism.
- Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.
Biological Activities
Research has demonstrated a wide range of biological activities associated with this compound:
Anticancer Properties
In vitro studies have shown that this compound inhibits the growth of various cancer cell lines. For example:
- MCF-7 (Breast Adenocarcinoma) : Significant growth inhibition was observed after 48 hours of exposure.
- NCI-H460 (Non-Small Cell Lung Cancer) : Exhibited reduced cell viability.
- SF-268 (CNS Cancer) : Demonstrated potent anti-cancer activity.
These findings suggest that the compound may target multiple pathways involved in tumor growth and progression.
Anti-inflammatory Effects
The compound has been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and modulates immune responses, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
This compound shows significant antimicrobial activity against various pathogens. Its derivatives have been tested for their efficacy against bacteria and fungi, indicating potential use as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Antithrombotic Activity :
- Cytotoxicity Assessment :
- Anticancer Screening :
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-(Bromomethyl)thiophene, and what factors influence the selectivity of bromination at the methyl position?
this compound is typically synthesized via bromination of methyl-substituted thiophene precursors. Key methods include:
- Bromination using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in solvents like CCl₄ or acetonitrile, which targets the methyl group .
- Electrochemical reduction in the presence of brominating agents, as demonstrated in related bromomethyl-thiophene derivatives .
Selectivity is influenced by reaction temperature, solvent polarity, and steric/electronic effects of substituents. For example, polar aprotic solvents (e.g., DMSO) enhance electrophilic bromination at the methyl group, while bulky substituents may direct bromination to alternate positions .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- ¹H/¹³C NMR : Signals for the bromomethyl group (e.g., ~δ 4.5 ppm for CH₂Br in ¹H NMR; ~δ 30–35 ppm in ¹³C NMR) confirm functionalization. Thiophene ring protons appear as distinct splitting patterns (e.g., δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ≈ 211 for C₅H₄BrClS derivatives) and fragmentation patterns validate molecular weight and substituent placement .
- FT-IR : C-Br stretching vibrations (~500–600 cm⁻¹) and thiophene ring vibrations (e.g., C=C at ~1500–1600 cm⁻¹) provide complementary structural evidence .
Advanced Research Questions
Q. What strategies are employed to utilize this compound as a building block in synthesizing complex organic molecules, such as conjugated polymers or pharmacologically active compounds?
- Conjugated Polymers : The bromomethyl group enables cross-coupling (e.g., Suzuki or Stille reactions) to create π-conjugated systems. For example, coupling with boronic acid-functionalized monomers yields polythiophenes for optoelectronic applications .
- Drug Development : Derivatives like 3-(Bromomethyl)-5-chlorobenzo[b]thiophene are explored as enzyme inhibitors (e.g., GPR35 agonists) or antifungal agents. Functionalization via nucleophilic substitution (e.g., with amines) introduces bioactive moieties .
Q. How does the bromomethyl group in this compound influence its reactivity in cross-coupling reactions, and what catalytic systems optimize these transformations?
- Palladium Catalysis : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., XPhos) facilitate Suzuki-Miyaura coupling. The bromomethyl group acts as a leaving group, enabling C-C bond formation with aryl/heteroaryl partners .
- Copper-Mediated Reactions : Ullmann-type couplings with amines or thiols require CuI/1,10-phenanthroline systems, often in DMF at 80–100°C .
Reactivity is enhanced by electron-withdrawing thiophene rings, which stabilize transition states during oxidative addition .
Q. What experimental approaches are used to evaluate the bioactivity of this compound derivatives, such as their potential as enzyme inhibitors or receptor modulators?
- Enzyme Inhibition Assays : Competitive binding studies (e.g., fluorescence polarization) quantify inhibition of targets like urea II receptors. IC₅₀ values are derived from dose-response curves .
- Receptor Activation Profiling : GPR35 agonism is assessed via cAMP or calcium flux assays in transfected HEK293 cells. Structural analogs with electron-withdrawing substituents (e.g., Cl at the 5-position) show enhanced activity .
Discuss the challenges in achieving regioselective functionalization of this compound derivatives and how reaction conditions (e.g., solvent, catalyst) affect product distribution.
- Regioselectivity Issues : Competing reactions at the bromomethyl group (e.g., elimination to form alkenes) versus thiophene ring functionalization (e.g., electrophilic substitution) require precise control.
- Optimization Strategies :
Properties
IUPAC Name |
3-(bromomethyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWHYRUAHXHHFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188399 | |
Record name | 3-(Bromomethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34846-44-1 | |
Record name | 3-(Bromomethyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34846-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034846441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Bromomethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(bromomethyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(BROMOMETHYL)THIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX786XKM7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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